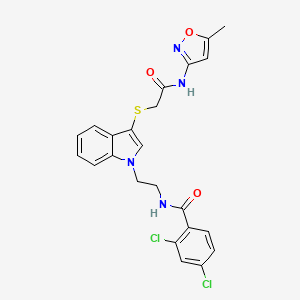

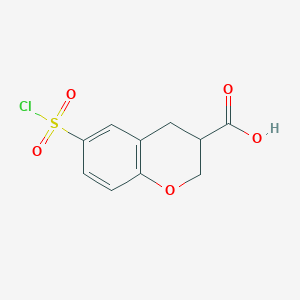

6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a complex organic molecule. It contains a benzopyran ring (a fused benzene and pyran ring), a chlorosulfonyl group (-SO2Cl), and a carboxylic acid group (-COOH) .

Synthesis Analysis

While the exact synthesis of this compound is not available, chlorosulfonyl derivatives are typically synthesized from their corresponding compounds by treatment with chlorosulfonic acid . The carboxylic acid group could potentially be introduced through various functional group interconversions .Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, and could potentially undergo nucleophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .Scientific Research Applications

Synthesis and Chemical Properties

6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its derivatives have been a subject of research for their potential in various chemical synthesis and applications. The compound is a rigid analogue of clofibric acid and has been explored for its optical properties and absolute configuration. The synthesis and absolute configuration of 6-chloro-2,3-dihydro-4H-1-benzopyran carboxylic acids, including its isomers, have been established by Loiodice et al. (1995), highlighting its significance in stereochemistry and potential pharmaceutical applications (Loiodice et al., 1995).

Application in Organic Synthesis

This compound has also been instrumental in the synthesis of various sulfonates and sulfonamides. Shahrisa et al. (2010) synthesized new chlorosulfonylarylpyrones and related sulfonates and sulfonamides, showing the versatility of chlorosulfonyl compounds in organic synthesis. The study demonstrates how these compounds can be used to create a variety of chemical structures, expanding the toolkit for organic chemists (Shahrisa et al., 2010).

Mechanistic Studies and Functionalization Reactions

Mechanistic studies and functionalization reactions are other areas where this chemical has found relevance. For example, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, providing insights into the chemical behavior and reaction pathways of related compounds (Yıldırım et al., 2005).

Synthesis of Novel Compounds

Furthermore, the compound has been used in the synthesis of novel compounds with potential biological activities. For instance, Singh et al. (1991) found N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride to be an efficient and mild dehydrating agent for generating monophenyl-, diphenyl-, and monochloroketenes from the corresponding carboxylic acids. These ketenes underwent cycloaddition reactions to afford various pyrimidinones, azetidinones, and pyridones, showing the compound's utility in creating pharmacologically relevant structures (Singh et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMPRNQMDJRHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluorospiro[2.2]pentane-5-carboxylic acid](/img/structure/B2651945.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)

![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)

![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)

![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)